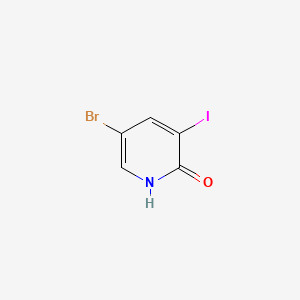

5-Bromo-3-iodopyridin-2(1H)-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUPPDAXWKLNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476059 | |

| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-75-6 | |

| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodopyridin-2(1H)-one

Abstract: This guide provides a comprehensive, in-depth analysis of the synthetic pathways for 5-Bromo-3-iodopyridin-2(1H)-one, a key building block in contemporary drug discovery and development. We will dissect the strategic considerations underpinning effective synthesis, from starting material selection to the nuances of electrophilic halogenation on the pyridinone core. This document is intended for an audience of researchers, scientists, and drug development professionals, offering actionable protocols and a deep dive into the reaction mechanisms.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom at positions amenable to diverse cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecular architectures. The presence of two distinct halogens allows for selective and sequential reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the precise introduction of different functionalities. This strategic advantage has positioned this compound as a valuable intermediate in the development of novel therapeutic agents, including tyrosine kinase inhibitors for cancer therapy.[1][2]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound begins with the pyridinone core and considers the sequential introduction of the halogen atoms. The key challenge lies in achieving the desired regioselectivity.

Figure 1: Retrosynthetic analysis of this compound.

The most common and efficient strategy involves a two-step halogenation of the readily available pyridin-2(1H)-one (also known as 2-hydroxypyridine). The order of halogenation is critical. Direct bromination of pyridin-2(1H)-one can lead to the formation of 3,5-dibromopyridin-2(1H)-one. Therefore, a more controlled approach is necessary. A common starting point is 5-bromopyridin-2(1H)-one, which can then be selectively iodinated at the 3-position.[3]

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic halogenation of a pyridin-2-ol (the tautomeric form of pyridin-2(1H)-one).

Synthesis of 5-Bromopyridin-2(1H)-one

The initial step involves the selective bromination of 2-hydroxypyridine at the 5-position.

Protocol:

-

To a solution of 2-hydroxypyridine (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-bromopyridin-2(1H)-one.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a slow and controlled release of bromine, which helps in achieving selective monobromination and minimizing the formation of the dibrominated byproduct.

-

Acetic Acid/Chloroform: Acetic acid can act as both a solvent and a catalyst, while chloroform is a common organic solvent that is relatively inert under these conditions. The choice of solvent can influence the reaction rate and selectivity.

Synthesis of this compound from 5-Bromopyridin-2(1H)-one

The second and final step is the regioselective iodination of 5-bromopyridin-2(1H)-one at the 3-position.[3]

Protocol:

-

Dissolve 5-bromopyridin-2(1H)-one (1 equivalent) in acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1-1.2 equivalents) to the solution at room temperature.

-

The reaction mixture is refluxed for 1 hour under an inert atmosphere (e.g., argon).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is diluted with ethyl acetate, and the organic layer is washed with water, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound as an orange solid.[3]

Causality behind Experimental Choices:

-

N-Iodosuccinimide (NIS): Similar to NBS, NIS is a mild and effective iodinating agent that allows for controlled iodination.[4][5] It is often preferred over harsher reagents to avoid side reactions.

-

Acetonitrile: Acetonitrile is a suitable polar aprotic solvent for this reaction as it dissolves the reactants and is stable at reflux temperatures.

-

Inert Atmosphere: The use of an inert atmosphere helps to prevent potential side reactions with atmospheric oxygen or moisture.

Figure 2: Experimental workflow for the iodination of 5-Bromopyridin-2(1H)-one.

Alternative Synthetic Routes

An alternative pathway to this compound starts from 2-amino-5-bromopyridine. This intermediate is first iodinated to give 2-amino-5-bromo-3-iodopyridine, which is then converted to the target compound via a diazotization reaction.[3]

Step 1: Iodination of 2-amino-5-bromopyridine

2-amino-5-bromopyridine is dissolved in a mixture of acetic acid and water. Concentrated sulfuric acid is added, followed by the periodic addition of an iodinating agent such as iodine in the presence of an acid hydrate at an elevated temperature (e.g., 80°C).[3]

Step 2: Diazotization

The resulting 2-amino-5-bromo-3-iodopyridine is then treated with sodium nitrite in concentrated sulfuric acid. The reaction mixture is stirred for an extended period, and upon workup, yields this compound.[3]

While this method is viable, the direct iodination of 5-bromopyridin-2(1H)-one is generally more straightforward and involves fewer steps.

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | (600MHz, DMSO-d6) δ 12.2 (brs, 1H), 8.20 (d, J=2.4Hz, 1H), 7.73 (d, J=2.4Hz, 1H).[3] |

| ¹³C NMR | (151MHz, DMSO-d6) δ 179.[3] |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₅H₃BrINO. The isotopic pattern for bromine (⁷⁹Br/⁸¹Br) should be observed. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These reagents are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Solvents: Organic solvents such as acetonitrile, acetic acid, and chloroform are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

-

Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

Conclusion

The synthesis of this compound is a well-established process that relies on the principles of electrophilic aromatic substitution. The most direct and efficient route involves the sequential bromination of 2-hydroxypyridine followed by iodination of the resulting 5-bromopyridin-2(1H)-one. By carefully controlling the reaction conditions and the choice of reagents, high yields of the desired product can be achieved. This versatile building block will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]

- CN103755628B. (2016). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. [Link]

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- ResearchGate. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

- Wikipedia. (2025). N-Iodosuccinimide.

- Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2956-2959. [Link]

- PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

- ResearchGate. (n.d.). N-Iodosuccinimide (NIS)

- ChemRxiv. (2022).

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]

- Organic Syntheses. (2015).

- PubChem. (n.d.). N-Iodosuccinimide.

Sources

- 1. ijssst.info [ijssst.info]

- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 5. calibrechem.com [calibrechem.com]

- 6. N-Iodosuccinimide | C4H4INO2 | CID 120273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 5-Bromo-3-iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

5-Bromo-3-iodopyridin-2(1H)-one is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of two distinct halogen atoms on a pyridinone core provides a platform for selective, sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, properties, and, most importantly, the nuanced reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Understanding the differential reactivity of the C-I and C-Br bonds is paramount for its strategic utilization in the development of novel therapeutics, particularly kinase inhibitors.[1][2][3]

Core Molecular Profile

This compound exists in tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridone form generally predominates. This structural feature, combined with the two halogen substituents, dictates its chemical behavior.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The following tables summarize the key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrINO | [4] |

| Molecular Weight | 299.89 g/mol | [4] |

| Appearance | White to light yellow or orange solid powder | [5] |

| Melting Point | 226-227 °C | [3] |

| Boiling Point | 316.3 °C (Predicted) | [3] |

| CAS Number | 381233-75-6 | [4] |

| Spectroscopic Data | Chemical Shift (δ) / Value | Reference |

| ¹H NMR (600 MHz, DMSO-d₆) | 12.2 (brs, 1H), 8.20 (d, J=2.4Hz, 1H), 7.73 (d, J=2.4Hz, 1H) | [5][6] |

| ¹³C NMR (151 MHz, DMSO-d₆) | 179.4, 158.9, 150.7, 136.8, 93.6 | [5][6] |

Synthesis of the Core Scaffold

The preparation of this compound can be achieved through multiple synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Two primary, field-proven strategies are outlined below.

Method 1: Diazotization of 2-Amino-5-bromo-3-iodopyridine

This is a common and effective two-step approach starting from commercially available 2-amino-5-bromopyridine.

Figure 2: Direct Iodination Synthesis. A single-step approach to the target compound.

Step-by-Step Protocol:

-

To a solution of 5-bromo-2-hydroxypyridine in a suitable solvent such as acetonitrile, N-iodosuccinimide (NIS) is added. [5][6]2. The reaction mixture is heated to reflux under an inert atmosphere for a period of time (e.g., 1 hour). [5][6]3. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and water. [5][6]4. The organic layer is dried and concentrated to afford this compound. [5][6]

Core Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl. This is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage.

This inherent reactivity difference allows for highly regioselective functionalization at the C3 position (iodine) while leaving the C5 position (bromine) intact for subsequent transformations.

Figure 3: Regioselective Reactivity Pathway. The C3-I bond's higher reactivity enables sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In the case of this compound, this reaction can be controlled to selectively couple at the C3 position.

Exemplary Protocol for Selective C3-Arylation:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). [7][8]2. Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). [8]3. Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. [8]Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 5-bromo-3-aryl-pyridin-2(1H)-one. [7]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties into the pyridinone scaffold. This reaction also proceeds with high regioselectivity at the C3 position. [9][10][11] Exemplary Protocol for Selective C3-Alkynylation:

-

Reaction Setup: To a dry, inert-atmosphere reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2.5-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%). [9][11]2. Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine). [9][11]Then, add the terminal alkyne (1.1-1.2 eq.) dropwise.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., up to 100 °C for less reactive substrates) until the starting material is consumed, as monitored by TLC or LC-MS. [11]4. Work-up and Purification: After completion, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography to obtain the 5-bromo-3-alkynyl-pyridin-2(1H)-one. [9]

Heck Coupling

The Heck reaction allows for the vinylation of the pyridinone core, again with a preference for the more reactive C-I bond. [12][13] Exemplary Protocol for Selective C3-Vinylation:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand if needed), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.). [12][14]2. Reagent Addition: Add a degassed polar aprotic solvent like DMF or acetonitrile, followed by the alkene (1.2-1.5 eq.). [14]3. Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress until completion.

-

Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The organic extracts are then washed, dried, concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the C3 position. [15][16][17] Exemplary Protocol for Selective C3-Amination:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a palladacycle like G3-Xantphos, 1-5 mol%), a suitable phosphine ligand, and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.4-2.0 eq.). [17]2. Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the vessel, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with aqueous ammonium chloride, and extracted. The product is then purified by column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 3,5-disubstituted pyridinone scaffold is a privileged structure in the design of kinase inhibitors. This compound serves as a key starting material for the synthesis of complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. A notable example is its use in synthetic routes towards BRAF inhibitors like Dabrafenib, used in the treatment of melanoma. [18][19][20]

Figure 4: Application in Kinase Inhibitor Synthesis. Sequential cross-coupling reactions build molecular complexity.

The general strategy involves an initial, regioselective cross-coupling at the C3 position, followed by a second coupling or functionalization at the C5 position to build the final, complex drug molecule. This sequential approach allows for the controlled and convergent synthesis of a wide array of potential drug candidates for screening and development.

Conclusion

This compound is a testament to the power of strategic halogenation in designing versatile synthetic intermediates. Its well-defined reactivity hierarchy, with the C-I bond at the 3-position serving as the primary site for palladium-catalyzed cross-coupling, provides a reliable and predictable platform for the construction of complex, multi-substituted heterocyclic systems. For researchers and scientists in drug development, a thorough understanding of this reactivity profile is crucial for leveraging this powerful building block in the rational design and synthesis of next-generation therapeutics.

References

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

- Bunker, K. D., et al. (n.d.). 3-Amino-5-bromo-2-iodopyridine.

- Wikipedia. (n.d.).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol. [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Royal Society of Chemistry. (2016, August 1). Heck Coupling. [Link]

- YouTube. (2025, April 3).

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...[Link]

- Google Patents. (n.d.).

- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

- ResearchGate. (n.d.). Deviations in the 1 H NMR chemical shifts of the synthetic products 3a...[Link]

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- RJPBCS. (n.d.). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

- My Skin Recipes. (n.d.). This compound. [Link]

- National Institutes of Health. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- SciELO México. (n.d.).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ijssst.info [ijssst.info]

- 3. This compound [myskinrecipes.com]

- 4. 5-Bromo-3-iodopyridin-2-ol | C5H3BrINO | CID 12027787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 19. medkoo.com [medkoo.com]

- 20. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of 5-Bromo-3-iodopyridin-2(1H)-one

Abstract

5-Bromo-3-iodopyridin-2(1H)-one is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridinone core with differentially reactive bromo and iodo substituents, allows for programmed, regioselective modifications. This guide provides a comprehensive technical overview of its synthesis, purification, and detailed characterization using contemporary analytical techniques. We delve into the causality behind synthetic strategies and interpret spectroscopic data (NMR, MS) to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this versatile intermediate.

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds. The strategic installation of halogen atoms at the C3 and C5 positions, as seen in this compound, creates a powerful synthetic intermediate. The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under transition metal-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) enable sequential and selective functionalization. This property is invaluable for building molecular complexity and generating diverse compound libraries for drug discovery and other applications[1][2]. This guide aims to consolidate the essential knowledge required to confidently synthesize and characterize this key intermediate.

Synthesis and Purification

The preparation of this compound can be efficiently achieved from commercially available starting materials. The choice of synthetic route often depends on scale, cost, and available equipment. Two reliable methods are presented below.

Method A: Diazotization of 2-Amino-5-bromo-3-iodopyridine

This is a robust, two-step sequence starting from 2-amino-5-bromopyridine.

-

Step 1: Iodination of 2-Amino-5-bromopyridine. This step introduces the iodine atom selectively at the C3 position. The directing effect of the amino group and the steric hindrance at C6 favor electrophilic substitution at C3. A common and effective method involves using an in-situ generated iodine electrophile from potassium iodide (KI) and an oxidant like potassium iodate (KIO₃) in an acidic medium (e.g., H₂SO₄)[3][4]. The acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack.

-

Step 2: Diazotization and Hydrolysis. The resulting 2-amino-5-bromo-3-iodopyridine is converted to the target pyridinone via a diazotization reaction. The amine is treated with a nitrite source (e.g., sodium nitrite) in strong acid (e.g., concentrated H₂SO₄) to form a diazonium salt. This intermediate is then hydrolyzed by carefully quenching the reaction mixture in water (ice), which displaces the diazonium group to yield the desired 2-hydroxypyridine (pyridinone) tautomer[5].

Method B: Direct Iodination of 5-Bromopyridin-2(1H)-one

A more direct route involves the electrophilic iodination of 5-bromo-2-hydroxypyridine (the keto-enol tautomer of the target's precursor).

-

Rationale: This approach is atom-economical. The hydroxyl group at C2 is an activating, ortho-para director. With the para-position (C5) blocked by bromine, iodination is directed to the ortho-position (C3).

-

Reagents: N-Iodosuccinimide (NIS) is a preferred iodinating agent for this transformation. It is a mild, solid reagent that is easier to handle than molecular iodine and often gives cleaner reactions with higher yields[5]. The reaction is typically run in a polar aprotic solvent like acetonitrile under reflux[5].

Workflow for Synthesis via Direct Iodination (Method B)

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The compound is typically an orange, brown, or light yellow solid at room temperature.[5][6]

| Property | Value | Source |

| Molecular Formula | C₅H₃BrINO | [2] |

| Molecular Weight | 299.89 g/mol | [2] |

| Melting Point | 226-227 °C | [2] |

| Boiling Point | 316.3 °C (Predicted) | [2] |

| Appearance | Orange to Brown Solid | [5] |

| Storage | 2-8 °C, protect from light | [2][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The pyridinone tautomer exists in equilibrium, but the spectra reflect the dominant form in the specified solvent.

-

¹H NMR Spectroscopy: The molecule presents a simple, yet informative, ¹H NMR spectrum. It features two aromatic protons which appear as doublets due to meta-coupling (⁴JHH).

-

C4-H: This proton is adjacent to the electron-withdrawing iodine atom, but its signal is generally found slightly upfield compared to C6-H.

-

C6-H: This proton is adjacent to the electronegative ring nitrogen and is significantly deshielded, appearing further downfield.

-

N-H: A broad singlet corresponding to the proton on the nitrogen. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is often observed at a very high chemical shift (>12 ppm) due to hydrogen bonding with the solvent[5].

-

-

¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals.

-

C=O (C2): The carbonyl carbon is the most deshielded, typically appearing around 158-180 ppm[5].

-

Halogenated Carbons (C3, C5): The carbons directly attached to the halogens (C-I and C-Br) are significantly shielded and appear at lower chemical shifts. The C-I bond's strong shielding effect (heavy atom effect) often places the C3 signal at the lowest shift among the ring carbons, typically below 100 ppm[5].

-

Aromatic Carbons (C4, C6): The remaining two carbons appear in the typical aromatic region, with C6 often being the most deshielded of the CH carbons.

-

Table 2: Representative NMR Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) & Coupling (J, Hz) | Assignment Rationale |

| ¹H NMR | DMSO-d₆ | δ 12.2 (br s, 1H, N-H), 8.20 (d, J=2.4 Hz, 1H, C6-H), 7.73 (d, J=2.4 Hz, 1H, C4-H)[5] | C6-H is deshielded by adjacent ring nitrogen. N-H is a broad singlet due to exchange and H-bonding. |

| ¹³C NMR | DMSO-d₆ | δ 179.4 (C=O), 158.9, 150.7, 136.8, 93.6 (C-I)[5] | C2 (carbonyl) is highly deshielded. C3 (C-I) is heavily shielded by the heavy iodine atom. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic doublet with equal intensity, separated by 2 m/z units.

-

Expected M⁺: 298.8 (for ⁷⁹Br) and 300.8 (for ⁸¹Br)

-

High-Resolution MS (HRMS): Provides the exact mass, confirming the elemental composition. Calculated for C₅H₃⁷⁹BrINO: [M+H]⁺ = 299.8454.

Chemical Reactivity: A Platform for Regioselective Synthesis

The utility of this compound stems from the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.

-

Causality of Reactivity: The C-I bond is longer and weaker than the C-Br bond. This makes it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles[7]. Consequently, reactions can be performed selectively at the C3 position while leaving the C5-Br bond intact for subsequent transformations.

-

Typical Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid at the C3 position under standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, a base like K₂CO₃ or Cs₂CO₃) proceeds with high selectivity[8][9].

-

Sonogashira Coupling: Selective reaction with a terminal alkyne at the C3 position is also readily achievable.

-

Subsequent Coupling: The bromide at C5 can then be coupled under more forcing conditions (e.g., stronger phosphine ligands, higher temperature) to install a second, different group.

-

Diagram of Regioselective Suzuki-Miyaura Couplings

Caption: Sequential functionalization via selective cross-coupling.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. It may also cause respiratory irritation[10][11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[10].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[12][13].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C[2][6]. The compound can be light-sensitive[14].

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through a detailed understanding of its synthesis and reactivity. The characterization data presented, particularly the distinct NMR signatures and the predictable isotopic pattern in mass spectrometry, provide a reliable framework for identity and purity confirmation. The true power of this molecule lies in the orthogonal reactivity of its two halogen substituents, enabling the programmed and regioselective construction of complex, highly functionalized pyridinone derivatives for advancing research in drug discovery and materials science.

References

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.

- My Skin Recipes. (n.d.). This compound.

- Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Paskach, A. (2020, November 11). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. ijssst.info [ijssst.info]

- 4. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]

Topic: 5-Bromo-3-iodopyridin-2(1H)-one: A Deep Dive into Tautomerism and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development.[1] The distinct physicochemical properties of tautomers—including their hydrophobicity, hydrogen bonding capabilities, and three-dimensional shape—can dramatically alter their biological activity and pharmacokinetic profiles.[2][3] This guide provides a comprehensive analysis of the tautomeric equilibrium and stability of 5-Bromo-3-iodopyridin-2(1H)-one, a halogenated pyridone scaffold of interest in medicinal chemistry. We will dissect the intrinsic electronic effects of the bromo and iodo substituents, explore the critical influence of the surrounding environment (solvent and physical state), and provide robust experimental and computational protocols for validation. This document is designed to serve as an authoritative resource, blending theoretical principles with practical, field-proven methodologies for scientists engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Dynamic Equilibrium of 2-Pyridone Systems

The 2-pyridone ring system is a classic example of prototropic tautomerism, existing in a dynamic equilibrium between the lactam form (pyridin-2(1H)-one) and the aromatic lactim form (2-hydroxypyridine).[4] This equilibrium is not a mere academic curiosity; it is a critical determinant of the molecule's behavior. The lactam tautomer possesses a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form presents a phenolic-like hydroxyl group, rendering it more aromatic.[2][3]

The position of this equilibrium is exquisitely sensitive to both structural modifications and the external environment.[5][6] For the parent 2-pyridone, the energy difference between tautomers is remarkably small, with the lactim form being slightly favored in the gas phase and non-polar solvents, while the more polar lactam form predominates in polar solvents and the solid state.[4][5][7] This guide specifically addresses how the introduction of two distinct halogens—a bromine atom at the 5-position and an iodine atom at the 3-position—collectively influence this delicate balance and the overall thermodynamic stability of the resulting scaffold.

The Tautomeric Landscape of this compound

The core of our investigation is the equilibrium between two primary tautomers: the lactam and the lactim. Understanding their interplay is fundamental to predicting the molecule's behavior in various chemical and biological systems.

-

Lactam Form: this compound

-

Lactim Form: 5-Bromo-3-iodo-2-hydroxypyridine

Caption: Tautomeric equilibrium of the title compound.

Pillars of Stability: Factors Governing Tautomeric Preference

The tautomeric preference of this compound is governed by a complex interplay of intrinsic electronic effects from the halogen substituents and the extrinsic influence of the molecule's environment.

Pillar 1: Intrinsic Electronic Effects of Halogen Substituents

The electronic nature of the substituents on the pyridone ring is a primary determinant of the tautomeric equilibrium. Recent computational studies have shown that the position of a substituent is critical.[8][9]

-

Effect of 5-Bromo Substitution: Halogens at the 5- and 6-positions of a 2-pyridone ring tend to shift the equilibrium toward the aromatic lactim form.[8] This is primarily attributed to the strong electron-withdrawing inductive effect of the bromine, which stabilizes the charge-separated resonance forms of the lactim tautomer.

-

Effect of 3-Iodo Substitution: Conversely, substituents at the 3- and 4-positions tend to increase the population of the lactam tautomer.[8] The iodine at the 3-position, through its inductive effect, is expected to favor the lactam form.

-

Synergistic and Antagonistic Effects: In this compound, these two effects are in opposition. The 5-bromo group pushes the equilibrium towards the lactim, while the 3-iodo group pushes it towards the lactam. The net effect will depend on the relative magnitudes of these influences, which can be precisely quantified through computational chemistry. However, based on established trends, the effect of a 5-substituent is generally more pronounced than that of a 3-substituent, suggesting a slight intrinsic preference for the lactim form compared to the unsubstituted parent compound, particularly in the gas phase.[8]

Pillar 2: The Decisive Role of the Environment

The medium in which the molecule exists can often override subtle intrinsic electronic preferences.

-

Solvent Polarity: The lactam tautomer is significantly more polar than the lactim tautomer due to its amide-like character. Consequently, polar protic and aprotic solvents (e.g., water, DMSO, alcohols) will preferentially solvate and stabilize the lactam form through dipole-dipole interactions and hydrogen bonding.[2][6] In contrast, non-polar solvents (e.g., cyclohexane, chloroform) favor the less polar, more aromatic lactim tautomer.[5][6]

-

Physical State: In the solid state , 2-pyridones almost exclusively exist in the lactam form.[5] This is due to the formation of strong intermolecular hydrogen-bonded dimers between the N-H donor and C=O acceptor of adjacent molecules, a highly stable arrangement that is not possible for the lactim tautomer. In the gas phase , free from solvent or crystal packing forces, the intrinsic properties of the molecule dominate, and the equilibrium typically favors the more aromatic lactim form.[4]

| Condition | Predominant Tautomer | Rationale |

| Gas Phase | Lactim (5-Bromo-3-iodo-2-hydroxypyridine) | Intrinsic aromaticity and electronic effects dominate.[4] |

| Solid State | Lactam (this compound) | Strong intermolecular hydrogen bonding favors the lactam dimer.[5] |

| Polar Solvents (e.g., Water, DMSO) | Lactam (this compound) | Stabilization of the more polar tautomer by the solvent.[6] |

| Non-Polar Solvents (e.g., Cyclohexane) | Lactim (5-Bromo-3-iodo-2-hydroxypyridine) | Favors the less polar, more aromatic tautomer.[5] |

| Caption: Predicted tautomeric preference under various conditions. |

Experimental and Computational Validation Protocols

To ensure trustworthiness, theoretical predictions must be backed by a self-validating system of experimental and computational analysis.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations provide a powerful predictive tool for determining the relative thermodynamic stabilities of tautomers.

Caption: DFT workflow for tautomer stability analysis.

Step-by-Step Protocol:

-

Structure Generation: Build 3D structures of both the lactam and lactim tautomers of this compound.

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling: Using the gas-phase optimized structures, perform a second optimization and frequency calculation for each tautomer in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[3] Run separate calculations for polar (e.g., water) and non-polar (e.g., cyclohexane) solvents.

-

Energy Extraction: From the output files, extract the Gibbs free energies (G) for each tautomer under each condition (gas, polar solvent, non-polar solvent).

-

Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G_lactim - G_lactam). A negative ΔG indicates the lactim is more stable, while a positive ΔG indicates the lactam is more stable. The equilibrium constant (K_t) can be calculated using the equation ΔG = -RTln(K_t).

Spectroscopic Analysis Workflow

Spectroscopic methods provide direct experimental evidence of the tautomeric equilibrium in solution and the solid state.[10]

Caption: Experimental workflow for spectroscopic analysis.

Detailed Methodologies:

-

NMR Spectroscopy: This is the most powerful tool for solution-state analysis.[10]

-

Protocol: Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for a polar environment, CDCl₃ for a less polar one) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.

-

Expected Signatures: The lactam will show a broad N-H proton signal in the ¹H NMR spectrum. The lactim will show a sharper O-H proton signal. The ¹³C chemical shifts will also be distinct, particularly for the carbon atom at the 2-position (C=O in lactam vs. C-O in lactim).

-

-

Infrared (IR) Spectroscopy: This is ideal for solid-state analysis.[10]

-

Protocol: Prepare a KBr pellet containing a small amount of the compound or use an ATR accessory. Acquire the FT-IR spectrum.

-

Expected Signatures: The lactam form will exhibit a strong, characteristic carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹. The lactim form will lack this peak but will show a broad O-H stretching band around 3200-3600 cm⁻¹.[5]

-

-

Fluorescence Spectroscopy: This technique is highly sensitive for detecting minor tautomers in solution.[10][11]

-

Protocol: Prepare a dilute solution (e.g., 10⁻⁵ M) in a non-polar solvent like cyclohexane to favor the lactim form.[10] Excite the sample at a wavelength where the lactim absorbs (e.g., ~270-300 nm).

-

Expected Signatures: The two tautomers will have distinct emission spectra. The lactim (hydroxypyridine) form typically emits at a shorter wavelength (~310-340 nm) compared to the lactam (pyridinone) form (~370 nm).[10] The relative intensities can be used to probe the equilibrium.

-

| Technique | Lactam Signature | Lactim Signature |

| ¹H NMR | Broad N-H signal | Sharp O-H signal |

| ¹³C NMR | C2 signal in amide region (~160-170 ppm) | C2 signal in C-O region (~150-160 ppm) |

| IR | Strong C=O stretch (~1650-1690 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹) |

| Fluorescence | Emission at longer wavelength (~370 nm) | Emission at shorter wavelength (~310-340 nm) |

| Caption: Key spectroscopic signatures for tautomer identification. |

Synthetic Pathways to the Target Scaffold

The synthesis of this compound can be approached via established heterocyclic chemistry transformations. The choice of pathway depends on the availability of starting materials and desired scale.

Caption: Synthetic routes to this compound.

Protocol 1: Diazotization Route[12]

This two-step route begins with a commercially available starting material.

-

Step 1: Iodination of 2-Amino-5-bromopyridine.

-

Rationale: The amino group is an activating group, directing electrophilic substitution. Iodine is introduced ortho to the amino group.

-

Procedure: Dissolve 2-amino-5-bromopyridine (1 eq.) in a suitable solvent like acetic acid or sulfuric acid.[12][13] Add an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid or potassium iodate).[12][14] Heat the reaction (e.g., 80°C) until completion. Work up by neutralizing the acid and collecting the precipitated 2-amino-5-bromo-3-iodopyridine.

-

-

Step 2: Diazotization and Hydrolysis.

-

Rationale: The amino group is converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group upon heating in aqueous acid.

-

Procedure: Slowly add 2-amino-5-bromo-3-iodopyridine (1 eq.) to cold, concentrated sulfuric acid. Add sodium nitrite (NaNO₂, ~1.5 eq.) portion-wise while maintaining a low temperature (0-5°C). Allow the reaction to stir at room temperature to ensure complete formation of the diazonium salt. Carefully pour the reaction mixture onto ice and heat gently to facilitate hydrolysis. Neutralize the solution to precipitate the final product, this compound, which can be collected by filtration.[12]

-

Protocol 2: Direct Iodination Route[12]

This is a more direct route if the starting pyridone is available.

-

Step 1: Direct Iodination of 5-Bromo-2-hydroxypyridine.

-

Rationale: The hydroxyl group (in the lactim form) or the amide group (in the lactam form) activates the ring for electrophilic substitution, directing the incoming electrophile (I⁺) to the 3-position.

-

Procedure: Dissolve 5-bromo-2-hydroxypyridine (1 eq.) in a solvent such as acetonitrile. Add N-Iodosuccinimide (NIS, ~1.1 eq.) and reflux the mixture.[12] The reaction progress can be monitored by TLC or LCMS. Upon completion, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield this compound.

-

References

- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- Al-Kahtani, A. A., & El-Sayed, W. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). Available online

- Flinnik, A., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available online

- Flinnik, A., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing). Available online

- Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available online

- WuXi Biology. (n.d.). How about Tautomers? WuXi AppTec. Available online

- Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? Guidechem. Available online

- Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Available online

- Chemistry Stack Exchange. (2021).

- Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry. Available online

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. Available online

- Deneva, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available online

- Fiveable. (n.d.). Keto–Enol Tautomerism. Fiveable. Available online

- Flinnik, A., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed. Available online

- Al-Majedy, Y. K., et al. (2020).

- Hansen, P. E., et al. (1998). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing. Available online

- Eklablog. (n.d.).

- BenchChem. (2025). Spectroscopic comparison of pyridinone and hydroxypyridine tautomers. BenchChem. Available online

- WuXi AppTec. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec. Available online

- Corral, I., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Available online

- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Sciences: Basic and Applied Research. Available online

- ChemicalBook. (2025). 2-AMINO-5-BROMO-3-IODOPYRIDINE. ChemicalBook. Available online

- Grandl, M., et al. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. Available online

- Person, R., et al. (1997). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. Available online

- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

- Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals. Available online

- GlobalInfoDesk. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. GlobalInfoDesk. Available online

- da Piedade, M. E. M., et al. (2019). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules. Available online

- McWilliam, A. S., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E. Available online

- da Piedade, M. E. M., et al. (2019). Thermodynamic Stability of Fenclorim and Clopyralid.

- Chem Whiteboard. (2021). Chemistry Review: Thermodynamic Stability Part I: Energetics. YouTube. Available online

- Li, S., et al. (2017). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. Available online

- Le, T. H., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Hue University Journal of Science. Available online

- Tsvetkov, D. S., et al. (2025). Thermodynamics of Formation and Stability of Cs4PbX6 (X = Cl, Br, I) Halides.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Page loading... [guidechem.com]

- 13. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 14. ijssst.info [ijssst.info]

The Solubility Profile of 5-Bromo-3-iodopyridin-2(1H)-one: A Technical Guide for Researchers

Understanding the Molecular Architecture: A Prelude to Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 5-Bromo-3-iodopyridin-2(1H)-one is a multifaceted molecule, and an analysis of its constituent parts provides the basis for predicting its behavior in various solvent systems.

The pyridin-2(1H)-one core establishes a polar character, capable of tautomerization to 2-hydroxy-5-bromo-3-iodopyridine. The presence of the N-H and C=O groups allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This suggests a favorable interaction with polar protic solvents. The molecule's significant dipole moment, arising from the electronegative oxygen and nitrogen atoms, further enhances its affinity for polar media.

Conversely, the presence of two large, hydrophobic halogen atoms—bromine and iodine—at positions 5 and 3 respectively, introduces a significant nonpolar aspect to the molecule. These bulky substituents can sterically hinder the solvation of the polar core and contribute to van der Waals interactions, suggesting some degree of solubility in less polar or nonpolar organic solvents. The overall solubility will, therefore, be a delicate balance between these opposing characteristics.

Qualitative Solubility Inferences from Synthetic Methodologies

Insights into a compound's solubility can often be gleaned from its synthesis and purification procedures. The synthesis of this compound (or its tautomer, 5-bromo-3-iodo-pyridin-2-ol) typically involves several steps where its solubility, or lack thereof, is exploited.[1]

One common synthetic route involves the diazotization of 2-amino-5-bromo-3-iodopyridine in concentrated sulfuric acid. The subsequent reaction and precipitation of the product are induced by pouring the reaction mixture into ice, followed by neutralization.[1] This procedure strongly indicates that This compound exhibits very low solubility in aqueous media , particularly under neutral to acidic pH conditions.

Further purification steps often involve dissolving the crude product in a mixed solvent system, such as ethyl acetate/ether, for washing and subsequent removal of impurities.[1] This suggests at least moderate solubility in these common organic solvents. Another described synthesis method utilizes acetonitrile as the reaction solvent, indicating that the precursor, 5-bromo-2-hydroxypyridine, and likely the final product, are soluble in this polar aprotic solvent.[1]

Based on these observations, a preliminary, qualitative solubility profile can be constructed:

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity of the pyridinone ring is unlikely to be overcome by nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar core. Solvents like DMF are particularly effective at solvating polar molecules. A related compound, 2-amino-5-bromo-3-iodopyridine, shows solubility in dichloromethane and DMF.[2] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors, interacting favorably with the N-H and C=O groups of the pyridinone ring. Recrystallization of a precursor is often performed with ethanol.[3] |

| Aqueous | Water | Very Low | As evidenced by its precipitation from aqueous solutions during synthesis.[1] |

A Rigorous Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a systematic experimental approach is essential. The following protocol outlines the equilibrium solubility method, a reliable technique to quantify the solubility of this compound in various organic solvents.[4][5][6]

Experimental Workflow

Sources

physicochemical properties of substituted pyridinones

An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyridinones

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridinone Scaffold

The pyridinone core is a six-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in a wide array of biologically active compounds, including several FDA-approved drugs like doravirine (anti-HIV) and milrinone (cardiotonic), underscores its significance.[2][3][4] The value of the pyridinone scaffold lies not just in its direct interactions with biological targets, but in its remarkable combination of physicochemical properties, which can be finely tuned through substitution.[5] Properties such as lipophilicity, aqueous solubility, and acid-base character (pKa) are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7]

This guide provides an in-depth exploration of the core . It moves beyond simple definitions to explain the causal relationships between molecular structure, experimental choices, and the resulting properties that are paramount for successful drug design and development. We will dissect the foundational lactam-lactim tautomerism and explore how substitution patterns methodically alter the key characteristics that govern a molecule's journey through the body.

The Foundational Principle: Lactam-Lactim Tautomerism

The chemical behavior of pyridinones is fundamentally governed by a tautomeric equilibrium between the amide-like lactam form (e.g., 2-pyridinone) and the aromatic alcohol-like lactim form (e.g., 2-hydroxypyridine).[8][9]

Caption: Lactam-lactim tautomeric equilibrium of 2-pyridinone.

While the lactim form is favored in non-polar, gas-phase environments, the lactam (pyridinone) tautomer predominates in polar solvents and under physiological conditions.[8][10][11] This shift is crucial because the lactam form, while having a non-aromatic ring in its neutral state, possesses a highly polar amide-like character and a significant dipole moment.[9][12] This polarity enhances interactions with water and other polar biological molecules.[12] Furthermore, the lactam tautomer presents distinct hydrogen bonding capabilities—a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O)—which are fundamental to its solubility and target-binding interactions.[2][13]

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that influences everything from membrane permeability to metabolic stability.[6][7] It is typically expressed as logP (the partition coefficient for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms). For oral drug candidates, a logD at pH 7.4 between 1 and 3 is often considered a desirable range for achieving a balance between passive diffusion across membranes and sufficient aqueous solubility.[6]

The pyridinone scaffold itself offers a favorable starting point with balanced lipophilicity.[13] The true power of this scaffold lies in the ability to modulate logD through strategic substitution at various positions on the ring.[2]

Causality of Substituent Effects on Lipophilicity:

-

Alkyl and Aryl Groups: Adding non-polar, hydrocarbon-based substituents (e.g., methyl, ethyl, phenyl) systematically increases lipophilicity by increasing the molecule's hydrophobic surface area.

-

Polar and Ionizable Groups: Introducing groups capable of hydrogen bonding or carrying a charge at physiological pH (e.g., -NH2, -OH, -COOH) will decrease lipophilicity and increase hydrophilicity.

-

Halogens: The effect of halogens can be complex. Fluorine, for instance, is highly electronegative but its impact on lipophilicity is context-dependent, often increasing it despite its polarity.[14]

-

Positional Isomerism: The position of a substituent can significantly alter its impact on the molecule's overall polarity and shape, leading to different logD values for constitutional isomers.[15][16]

Data Presentation: Lipophilicity of N1-Substituted Pyridinones

The following table provides illustrative data for a hypothetical series of N1-substituted 4-methyl-2-pyridinones to demonstrate the impact of substituents on lipophilicity and solubility.

| Compound ID | N1-Substituent (R) | Calculated logP | Experimental logD (pH 7.4) | Kinetic Solubility (µM) |

| PYR-001 | -H | 0.85 | 0.85 | >200 |

| PYR-002 | -CH₃ | 1.25 | 1.25 | 180 |

| PYR-003 | -CH₂CH₃ | 1.65 | 1.65 | 110 |

| PYR-004 | -Phenyl | 2.50 | 2.50 | 45 |

| PYR-005 | -CH₂-(4-pyridyl) | 1.10 | 0.98 | >200 |

| PYR-006 | -(CH₂)₂-N(CH₃)₂ | 1.70 | -0.30 | >200 |

Note: Calculated logP values are estimates. Experimental values are required for accurate assessment.

Experimental Protocol: logD Determination by Shake-Flask Method (OECD 107)

This "gold standard" method provides the thermodynamic distribution coefficient, which is highly reliable for lead optimization.

Rationale: This protocol is trusted because it allows the compound to reach a true thermodynamic equilibrium between two immiscible phases, providing a highly accurate and reproducible measurement of its partitioning behavior. Saturation of each phase prior to the experiment is a critical step to prevent volume changes that would alter the final concentration measurements.

Methodology:

-

Preparation of Phases:

-

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Saturate the buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight.

-

Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical for accuracy.[6]

-

-

Compound Addition:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous buffer at a concentration where it is fully dissolved.

-

Alternatively, add a small amount of the pure compound to a vial containing known volumes of both pre-saturated n-octanol and buffer.

-

-

Equilibration:

-

Add a known volume of pre-saturated n-octanol to the aqueous solution (a 1:1 volume ratio is common).

-

Seal the vials and shake or agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully remove an aliquot from each phase, avoiding contamination from the interface.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a gatekeeper property for drug efficacy.[6] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of failure in drug development, leading to low bioavailability and challenging formulation efforts.[1][13]

The pyridinone scaffold's ability to serve as both a hydrogen bond donor (N-H) and acceptor (C=O) provides a strong foundation for good aqueous solubility.[2][5][10] However, this can be heavily influenced by two main factors:

-

Crystal Lattice Energy: In the solid state, pyridinone molecules often form highly stable, hydrogen-bonded dimers or helical structures.[8][17] The energy required to break apart this crystal lattice and solvate the individual molecules is a primary determinant of thermodynamic solubility.

-

Substituent Effects: As with lipophilicity, large, non-polar substituents will decrease solubility, while polar, ionizable groups will enhance it.

Experimental Protocol 1: Kinetic Solubility via Turbidimetry

This is a high-throughput assay ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.

Rationale: This method prioritizes speed and throughput over absolute accuracy. It measures the point at which a compound, forced into solution from a DMSO stock, begins to precipitate. This "kinetic" value is often higher than the true thermodynamic solubility but is invaluable for ranking large sets of compounds quickly.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96- or 384-well microplate.

-

Compound Addition: Use a liquid handler to transfer a small volume of the DMSO stock into the buffer-containing wells. The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

-

Incubation & Measurement:

-

Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity (light scattering) or absorbance of each well using a plate reader.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Experimental Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This method provides the most accurate and reliable measure of a compound's true equilibrium solubility.

Rationale: This protocol is self-validating because it ensures an excess of solid material is present, guaranteeing that the resulting solution is truly saturated. Measuring the concentration of the clear supernatant provides the most accurate possible value for thermodynamic solubility.

Methodology:

-

Compound Addition: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). A visible amount of undissolved solid must be present.[6]

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Allow the suspension to settle, or filter/centrifuge the sample to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully take an aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Acidity and Basicity (pKa): The Driver of Ionization

The pKa value defines the pH at which a compound is 50% ionized. This is a critical property as the ionization state of a molecule dramatically affects its solubility, permeability, and ability to bind to its biological target. The parent 2-pyridinone is a very weak acid, with the N-H proton having a pKa of approximately 11.6.[8] The pyridine-like nitrogen is not basic due to the adjacent carbonyl group.

The acidity of the N-H proton can be significantly modulated by substituents on the ring.

Causality of Substituent Effects on pKa:

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ pull electron density away from the ring. This stabilizes the negative charge on the nitrogen atom that forms upon deprotonation (the conjugate base), thereby making the N-H proton more acidic (i.e., lowering its pKa).[18][19]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups push electron density into the ring. This destabilizes the conjugate base, making the N-H proton less acidic (i.e., raising its pKa).

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for determining the pKa of ionizable compounds.

Rationale: This method directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. It provides a direct, thermodynamic measurement of the acid dissociation constant.

Methodology:

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent (often a water/co-solvent mixture like methanol or DMSO for compounds with low water solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

-

Titration:

-

For an acidic pKa (like the pyridinone N-H), titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH value at the point where half of the compound has been neutralized (the half-equivalence point), which is typically found at the midpoint of the steepest part of the curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

The Interplay of Properties: A Strategic View for Drug Design

The are not independent variables; they are deeply interconnected. A strategic decision to change a substituent to optimize one property will inevitably impact others. Understanding this interplay is the essence of modern medicinal chemistry.

For example, replacing a phenyl ring on a lead compound with a pyridinone ring is a common strategy.[2] This change is often made to simultaneously:

-

Decrease Lipophilicity (logP): Reducing the risk of metabolic liabilities and non-specific binding.

-

Increase Aqueous Solubility: The H-bond accepting carbonyl improves interactions with water.

-

Introduce a Hydrogen Bond Acceptor: The carbonyl oxygen can form a critical new interaction with the target protein, improving potency.

This strategic interplay can be visualized as a logical workflow.

Caption: Interplay of physicochemical properties in pyridinone drug design.

Conclusion

The substituted pyridinone is a cornerstone scaffold in drug discovery due to its exceptional versatility. Its value is unlocked through a deep, quantitative understanding of its core physicochemical properties. The tautomeric equilibrium, driven by the solvent environment, sets the stage for its behavior. From there, strategic and rational substitution allows medicinal chemists to meticulously sculpt the molecule's lipophilicity, solubility, and pKa. By employing robust, validated experimental protocols to measure these properties, research teams can establish clear structure-property relationships, enabling the multi-parameter optimization required to transform a promising chemical scaffold into a viable drug candidate with a desirable balance of potency, selectivity, and pharmacokinetic performance.

References

- Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

- Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

- Cherian, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

- Wang, H., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

- Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia. [Link]

- Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

- Wikipedia contributors. (n.d.). Pyridine. Wikipedia. [Link]

- Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

- Cherian, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH. [Link]

- Zhang, Y., & Pike, R. S. (2020). Pyridones in drug discovery: Recent advances.

- Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2015). Substituent effect on the properties of pyridine-N-oxides.

- Various Authors. (2020). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.